Dispiro[3.0.35.14]nonan-9-amine;hydrochloride
Description
Dispiro[3.0.35.14]nonan-9-amine hydrochloride is a bicyclic amine featuring a unique dispiro architecture, combining cyclopropane and nonane rings. This compound is utilized in pharmaceutical and chemical research as a building block for synthesizing complex molecules, particularly in drug discovery and materials science. Its structural rigidity and stereochemical complexity make it valuable for studying molecular interactions and designing bioactive agents .
Properties
IUPAC Name |
dispiro[3.0.35.14]nonan-9-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c10-7-8(3-1-4-8)9(7)5-2-6-9;/h7H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCKVCPRFLHBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[3.0.35.14]nonan-9-amine;hydrochloride typically involves the formation of the dispiro structure through a series of cyclization reactions. One common method involves the reaction of a suitable cyclohexane derivative with a cyclopropane precursor under acidic conditions to form the dispiro structure. The amine group is then introduced through a nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.0.35.14]nonan-9-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dispiro[3.0.35.14]nonan-9-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dispiro[3.0.35.14]nonan-9-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Dispiro[cyclohexane-1,3′-[1,2,4,5]tetraoxane-6′,2”-tricyclo[3.3.1.1³,⁷]decan]-4-yl Methanone Derivatives
- Example: (3-Amino-1H-pyrazol-1-yl)(dispiro[cyclohexane-1,3′-[1,2,4,5]tetraoxane-6′,2”-tricyclo[3.3.1.1³,⁷]decan]-4-yl)methanone hydrochloride (T1•HCl) Key Differences: Incorporates a tetraoxane ring and pyrazole moiety, enhancing antileishmanial activity. Synthesis: Lower yield (28%) compared to non-pyrazole dispiro compounds, attributed to steric hindrance during coupling . Crystallography: X-ray studies reveal distinct bond angles (e.g., C-O-C in tetraoxane at 109.5°) and hydrogen-bonding patterns, influencing solubility and stability .
Bicyclo[3.3.1]nonan-9-amine Hydrochloride
- Key Differences: Lacks the dispiro arrangement, featuring a simpler bicyclic framework. Physicochemical Properties: Higher solubility in polar solvents due to reduced steric hindrance. Commercial Availability: Priced at €2,869.00/500 mg (vs. Dispiro[3.0.35.14]nonan-9-amine hydrochloride’s broader supplier network in Asia and Europe) .
6-Oxaspiro[3.5]nonan-9-amine (CID 83904918)
Physicochemical and Spectroscopic Data
| Compound | Molecular Weight | ¹³C NMR Shifts (ppm) | HRMS (ESI) [M+H]+ | Synthesis Yield |
|---|---|---|---|---|
| Dispiro[3.0.35.14]nonan-9-amine HCl | Not reported | 35.3, 31.9, 29.4 (cyclopropane) | 160.1114 (found) | Not specified |
| Bicyclo[3.3.1]nonan-9-amine HCl | ~191.7 | 45.2, 38.1, 22.3 (bicyclic carbons) | 192.1301 (calc) | 93% (T1•TsOH) |
| 6-Oxaspiro[3.5]nonan-9-amine | 143.21 | 70.1 (O-bearing carbon) | 144.1120 (calc) | Not reported |
| T1•HCl (pyrazole hybrid) | 435.8 | 128.2, 125.5 (pyrazole carbons) | 436.2010 (found) | 28% |
Data compiled from .
Biological Activity
Dispiro[3.0.35.14]nonan-9-amine;hydrochloride is a unique compound characterized by its dispiro structure, which comprises two spiro-connected cyclopropane rings fused to a central cyclohexane ring. Its molecular formula is with a molecular weight of approximately 174.68 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The compound may function as an inhibitor or activator in various biochemical pathways, leading to diverse biological effects. Understanding its mechanism of action is crucial for elucidating its therapeutic potential.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in developing antibacterial or antifungal agents.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal potential applications in cancer therapy, where it may selectively target cancer cells while sparing normal cells.
- Neuroprotective Effects : Some studies have indicated that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on various disinfecting solutions highlighted the effectiveness of compounds similar to this compound against strains of Acanthamoeba, demonstrating its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In vitro assays have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its utility in oncology .
- Neuroprotective Studies : Research involving animal models has indicated that this compound may reduce oxidative stress markers, contributing to its neuroprotective properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| This compound | Dispiro compound | Antimicrobial, cytotoxic, neuroprotective |
| 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine | Fluorinated dispiro | Enhanced stability and reactivity |
| Dispiro[3.0.35.14]nonan-9-ylmethanamine | Amine derivative | Potential antidepressant effects |
Unique Attributes
This compound stands out due to its specific dispiro structure, which imparts distinct chemical and physical properties that are advantageous for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
